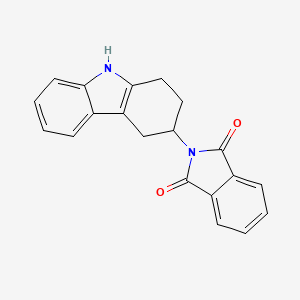
2-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)isoindoline-1,3-dione , also known by other names such as 1,2,3,4-Tetrahydrocarbazole and Tetrahydrocarbazole , is a chemical compound with the molecular formula C₁₂H₁₃N . It belongs to the carbazole family and exhibits interesting properties due to its fused ring system. The compound’s structure includes a tetrahydrocarbazole core, which contributes to its biological and synthetic significance .
Synthesis Analysis
The synthesis of 2-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)isoindoline-1,3-dione involves several methods, including cyclization reactions and hydrogenation processes. Researchers have explored both chemical and catalytic approaches to access this compound. Notably, the tetrahydrocarbazole moiety can be obtained through hydrogenation of carbazole derivatives. Further, the isoindoline-1,3-dione ring can be introduced via cyclization reactions. Various synthetic routes have been reported in the literature, enabling access to this intriguing compound .
Molecular Structure Analysis
The molecular structure of 2-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)isoindoline-1,3-dione consists of a tetrahydrocarbazole ring fused with an isoindoline-1,3-dione ring. The tetrahydrocarbazole portion provides rigidity and aromaticity, while the isoindoline-1,3-dione moiety contributes to its reactivity. The compound’s planar structure allows for π-conjugation, making it potentially useful in organic electronics and materials science .
Physical And Chemical Properties Analysis
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 2-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)isoindoline-1,3-dione should follow standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific toxicity data and hazards associated with this compound are documented in relevant literature .
特性
IUPAC Name |
2-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-14-6-1-2-7-15(14)20(24)22(19)12-9-10-18-16(11-12)13-5-3-4-8-17(13)21-18/h1-8,12,21H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKSOHZSRHOGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)isoindoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride](/img/structure/B2774712.png)

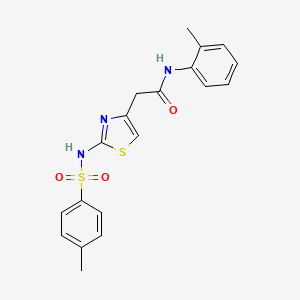
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2774717.png)
![N,N-diethyl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2774719.png)
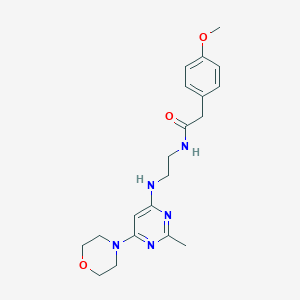
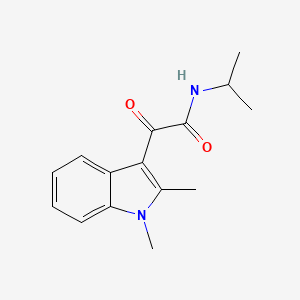

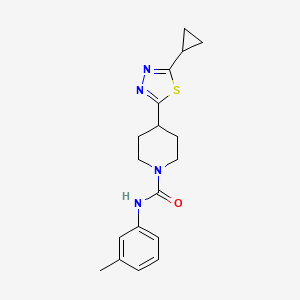
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2774727.png)
![3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774729.png)
![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)
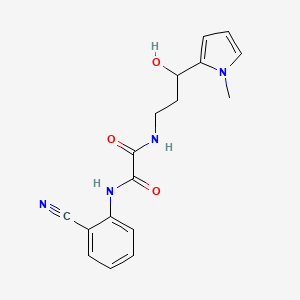
![3-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2774733.png)